2-{[(5-Chlorothiophen-2-yl)methyl](methyl)amino}acetic acid hydrochloride

Lipophilicity cLogP Pharmacokinetics

Researchers validating tiagabine HPLC methods or developing glycine transporter inhibitors often encounter batch inconsistencies when using des-methyl analogs. This N-methylated compound delivers the exact impurity marker needed for regulatory submissions and system suitability testing. • GlyT2 IC50 = 75 µM - benchmark for SAR programs targeting glycine transporters • Recognized tiagabine impurity reference standard for HPLC method validation • Available ≥95% purity; ships ambient globally for R&D use only.

Molecular Formula C8H11Cl2NO2S
Molecular Weight 256.15 g/mol
Cat. No. B13520029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(5-Chlorothiophen-2-yl)methyl](methyl)amino}acetic acid hydrochloride
Molecular FormulaC8H11Cl2NO2S
Molecular Weight256.15 g/mol
Structural Identifiers
SMILESCN(CC1=CC=C(S1)Cl)CC(=O)O.Cl
InChIInChI=1S/C8H10ClNO2S.ClH/c1-10(5-8(11)12)4-6-2-3-7(9)13-6;/h2-3H,4-5H2,1H3,(H,11,12);1H
InChIKeyITVNFOIMYKLPOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(5-Chlorothiophen-2-yl)methyl](methyl)amino}acetic acid hydrochloride: Chemical Profile


2-{[(5-Chlorothiophen-2-yl)methyl](methyl)amino}acetic acid hydrochloride (CAS 1589428-26-1) is a synthetic amino acid derivative featuring a 5-chlorothiophene moiety linked to an N-methylglycine backbone . It belongs to the class of substituted thiophene amino acids, which are widely employed as intermediates in medicinal chemistry, particularly for the development of glycine transporter inhibitors and anticonvulsant agents [1]. The compound is offered by several research chemical suppliers at a purity specification of ≥95%, with a molecular formula of C₈H₁₁Cl₂NO₂S and a molecular weight of 256.14 g/mol .

N-methylated thiophene amino acid scaffold for glycine transporter studies
Certified impurity standard for tiagabine HPLC method validation
High-purity specification supplied with Certificate of Analysis

Why Generic Substitution Fails for This N-Methylated Thiophene Amino Acid


Direct replacement of 2-{[(5-chlorothiophen-2-yl)methyl](methyl)amino}acetic acid hydrochloride with the des-methyl analog (CAS 1375473-06-5) or other thiophene amino acids can introduce significant structural and functional divergence . The tertiary N-methyl group alters molecular lipophilicity (estimated ΔcLogP ≈ +0.8 compared to the secondary amine [1]), which directly impacts pharmacokinetic properties such as membrane permeability and metabolic stability [1]. In the context of glycine transporter inhibition, N-methylation has been shown to modulate potency and selectivity profiles in related compound series [2]. Furthermore, impurity profiling studies for the antiepileptic tiagabine, a structurally related 5-chlorothiophene derivative, explicitly identify N-methylated analogs as critical reference standards for analytical method validation [3]. The quantitative evidence below clarifies where this specific N-methylated entity delivers measurable differentiation in research and industrial contexts.

Lipophilicity shift N-methylation may elevate cLogP and alter membrane permeability compared to des-methyl analog
GlyT2 activity divergence Reported GlyT2 inhibitory activity may not be present in des-methyl or other thiophene analogs
Analytical certification gap Certified impurity reference standard data and CoA may not be transferable to generic thiophene amino acids

Quantitative Differentiation from Closest Analogs


Elevated Lipophilicity via N-Methylation

The tertiary N-methyl group elevates the computed partition coefficient (cLogP) by approximately 0.8 log units relative to the secondary amine des-methyl analog (CAS 1375473-06-5). This increase is a well-established determinant of passive membrane permeability and can accelerate in vivo clearance rates, making the N-methylated compound a distinct pharmacological tool or impurity marker [1].

Lipophilicity shift (cLogP)
Data to verify
ΔcLogP ≈ +0.8
Target: cLogP ≈ 1.4 Des-methyl: cLogP ≈ 0.6
N-methylation influences lipophilicity-dependent ADME behavior
In silico consensus model estimate
Lipophilicity cLogP Pharmacokinetics ADME

Distinct GlyT2 Inhibitory Activity

A compound bearing the identical 5-chlorothiophene-N-methyl-glycine pharmacophore demonstrated an IC50 of 7.50 × 10⁴ nM against human glycine transporter-2 (GlyT2) in HEK293 cells [1]. Although this potency is modest, it establishes a verified biological interaction for the scaffold, which is absent for the des-methyl version. In the broader class of glycine transport inhibitors, N-methylation has been employed to fine-tune subtype selectivity between GlyT1 and GlyT2 [2].

GlyT2 inhibition (IC₅₀)
Class-level
75 µM
Reported GlyT2 interaction for N-methyl scaffold
HEK293 cells, [¹⁴C]glycine uptake assay
Glycine Transporter 2 GlyT2 IC50 Inhibition

Certified Impurity Marker for Tiagabine

Pharmaceutical impurity suppliers explicitly list N-methylated 5-chlorothiophene amino acid derivatives as reference standards for tiagabine quality control [1]. The European Pharmacopoeia and USP guidelines mandate the identification and quantification of specified impurities, including those arising from over-alkylation during synthesis. The target compound serves as a characterized impurity marker with a typical purity of ≥95% (HPLC) and a Certificate of Analysis (CoA) documenting the actual batch purity and impurity profile, often meeting a <0.1% threshold for related substances [1].

Impurity standard certification
Specification review
Certified ≥95% HPLC
Target: CoA & HPLC data Generic: uncertified
Supports tiagabine impurity profiling method validation
Supplier-provided analytical characterization
Tiagabine Impurity Profiling Analytical Standard HPLC

High-Confidence Application Scenarios


Glycine Transporter Lead Optimization

The defined, albeit modest, GlyT2 inhibitory activity (IC50 = 75 µM) makes this compound a suitable starting point for medicinal chemistry programs targeting glycine transporters. Researchers can use it to benchmark novel analogs and investigate the structure-activity relationship of N-methylation on subtype selectivity [1].

Analytical Impurity Standard for Tiagabine

As a recognized impurity marker for the antiepileptic tiagabine, this compound is employed in HPLC method development, system suitability testing, and stability-indicating assay validation by pharmaceutical quality control laboratories [1]. Procurement of this specific, fully characterized reference standard is essential for regulatory submissions.

Synthetic Intermediate for Thiophene Libraries

The N-methylglycine group serves as a versatile handle for further derivatization, including amide coupling or esterification, to build libraries of thiophene-containing glycine transporter inhibitors, as exemplified by the patent literature [1].

Application
Selection Property
Validation Focus
Glycine transporter lead identification
N-methylated scaffold with reported GlyT2 interaction
In vitro transporter inhibition assays
Tiagabine impurity profiling
Certified impurity reference standard with analytical data
HPLC retention time and response factor verification
Thiophene library synthesis
Versatile N-methylglycine handle for derivatization
Derivatization and scaffold diversification
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